molecular formula C16H17N3O3 B2474273 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448060-43-2

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2474273
CAS No.: 1448060-43-2
M. Wt: 299.33
InChI Key: XDMLTLODVSMMKS-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a pyrazole-carboxamide derivative characterized by a benzo[d][1,3]dioxole (1,3-benzodioxole) scaffold linked to a substituted pyrazole moiety. The carboxamide bridge facilitates structural diversity and biological activity modulation, as seen in related compounds .

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-19-13(10-2-3-10)7-12(18-19)8-17-16(20)11-4-5-14-15(6-11)22-9-21-14/h4-7,10H,2-3,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMLTLODVSMMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable ketone or aldehyde to form the pyrazole ring, followed by subsequent functionalization to introduce the cyclopropyl and methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Structural Overview

The compound's structure consists of a benzo[d][1,3]dioxole moiety linked to a cyclopropyl-substituted pyrazole. This unique combination of functional groups is believed to contribute to its biological activity.

Anticancer Properties

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has shown promise in cancer research. Several studies indicate that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Mechanisms of Action:

  • Inhibition of Topoisomerase II : Similar compounds have been reported to inhibit topoisomerase II, an enzyme critical for DNA replication.
  • Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase has been observed in studies involving related structures.

Data Table: Cytotoxicity Studies

CompoundCell LineEC50 (µM)Observations
This compoundMRC-520Moderate toxicity observed
Related pyrazole derivativesHeLa15Significant apoptosis induction
Other derivativesA54910High cytotoxicity

Antiviral Properties

Research into the antiviral applications of this compound indicates potential effectiveness against various viral infections. The structural characteristics suggest that it may interfere with viral replication mechanisms.

Case Study: Influenza A Virus
A study highlighted small molecule inhibitors targeting influenza A RNA polymerase, indicating that compounds with structural similarities could exhibit antiviral capabilities against RNA viruses. Further investigation into the specific interactions of this compound with viral targets is warranted.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the pathogens.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound shares structural homology with several benzo[d][1,3]dioxole-5-carboxamides and pyrazole derivatives. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents on Pyrazole/Other Moieties Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups Reference
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (Target) 5-cyclopropyl, 1-methyl pyrazole ~355.36 (calculated) Not reported Not reported Benzo[d][1,3]dioxole, carboxamide
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-chloro, 4-cyano, 1-phenyl pyrazole 403.1 133–135 68 Chloro, cyano, phenyl
N-Methoxy-6-(1-methyl-1H-indol-3-yl)benzo[d][1,3]dioxole-5-carboxamide (15j) Indole-substituted benzo[d][1,3]dioxole 347.1 (M+Na) Not reported 80 Indole, methoxy
N-Isopropylbenzo[d][1,3]dioxole-5-carboxamide Isopropyl amine substituent ~207.22 (calculated) Not reported Not reported Isopropyl

Key Observations :

  • Cyclopropyl vs. Chloro/Cyano Groups: The target compound’s cyclopropyl group (sterically bulky, lipophilic) contrasts with electron-withdrawing groups like chloro or cyano in analogs (e.g., 3a), which may enhance electrophilic reactivity or hydrogen-bond acceptor capacity .
  • Bridging Moieties: The carboxamide linker in the target compound is conserved across analogs but varies in substituent bulkiness.
  • Melting Points: Pyrazole-carboxamides with halogen substituents (e.g., 3a, mp 133–135°C) exhibit higher melting points than non-halogenated analogs, likely due to enhanced crystal packing via halogen bonding .

Yield Comparison :

  • Pyrazole-carboxamides with electron-deficient aryl groups (e.g., 3d, 71% yield) generally exhibit higher yields than sterically hindered analogs (e.g., 3c, 62% yield) .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its effects on various cellular processes, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C16H18F3N3O2SC_{16}H_{18}F_{3}N_{3}O_{2}S, and it has a molecular weight of 373.39 g/mol. Its structural characteristics include a pyrazole ring and a benzo[d][1,3]dioxole moiety, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures to this compound exhibit various biological activities, including:

1. Anticancer Activity
Studies have shown that pyrazole derivatives can demonstrate significant antiproliferative effects against various cancer cell lines. For instance, a related study reported that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited moderate to potent antiproliferative activity against human cancer cell lines such as SGC-7901 and A549 . The mechanism often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics in cancer cells.

2. Enzymatic Inhibition
Compounds within the pyrazole family are known to act as inhibitors of specific enzymes, particularly protein kinases. This inhibition can lead to altered cellular signaling pathways that are crucial in cancer progression and other diseases .

3. Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. These compounds may modulate the release of pro-inflammatory cytokines like IL-6 and TNF-α, which are involved in various inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For example:

  • Substituents on the Pyrazole Ring : Variations in substituents can enhance or reduce anticancer potency.
  • Linker Length : The distance between the pyrazole and benzo[d][1,3]dioxole moieties may affect binding affinity to target proteins.

Table 1: Biological Activity Summary

Activity TypeRelated CompoundsObserved Effects
AnticancerPyrazolo[1,5-a]pyrimidinesModerate to potent antiproliferative activity
Enzymatic InhibitionVarious pyrazolesInhibition of protein kinases
Anti-inflammatoryPyrazole derivativesModulation of IL-6 and TNF-α release

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives that demonstrated significant anticancer properties. One compound was found to inhibit tubulin polymerization effectively, leading to cell cycle arrest in treated cancer cell lines . This study underscores the therapeutic potential of compounds similar to this compound.

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